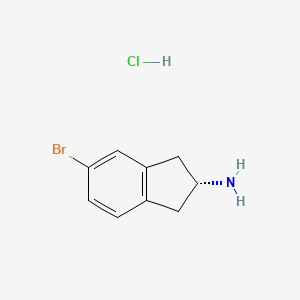

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride

Description

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is a chemical compound that belongs to the class of brominated indene derivatives

Properties

IUPAC Name |

(2R)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIZCCGZFWRSTN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC2=C1C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370861-59-9 | |

| Record name | (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oximation and Reduction Route

Step 1: Oximation

- The starting material is a 5-bromo-1-indanone derivative.

- Treatment with hydroxylamine hydrochloride under basic conditions forms the corresponding ketoxime.

- This step introduces the oxime functional group, which is a key intermediate for amine formation.

Step 2: Reduction of Oxime to Amine

- The oxime is reduced to the amine using a Lewis acid catalyst such as aluminum chloride combined with a boron-based reducing agent (e.g., sodium borohydride or borane complexes).

- This simultaneous reduction of the carbonyl and hydroxyl oxime functionalities yields the 2-aminoindan derivative.

- This method is noted for its operational simplicity, high yield, and suitability for large-scale industrial production.

- Only two main reaction steps.

- Lower cost and simpler operation compared to multi-step syntheses.

- High yield and scalability.

Hydrogenation of Azide Intermediate

- An alternative route involves converting 5-bromo-indan-2-ol to the azide derivative via azidation.

- Subsequent catalytic hydrogenation (e.g., Pd-C catalyst) reduces the azide to the amine.

- This approach has been reported with an overall yield of approximately 50% for 2-amino-5-bromoindan derivatives.

- This method allows for the introduction of the amino group with retention of the bromine substituent.

Alumino-Nickel Catalyzed Reduction (Industrial Scale)

- An improved industrial process involves the reduction of 2,3-dihydro-1H-indenes-1-ketoximes using alumino-nickel catalysts under alkaline aqueous conditions.

- This method is characterized by:

- The alumino-nickel catalyst system provides a robust alternative to traditional hydrogenation under pressure, avoiding the need for specialized hydrogenation equipment.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Steps | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Oximation + Lewis Acid Reduction | 5-bromo-1-indanone derivative | Hydroxylamine, AlCl3, boron reagent | 2 | High | Suitable for industrial | Simple, low cost, high yield |

| Azidation + Catalytic Hydrogenation | 5-bromo-indan-2-ol | NaN3, Pd-C hydrogenation | 5 | ~50 | Moderate scale | Multi-step, moderate yield |

| Alumino-Nickel Catalyzed Reduction | 2,3-dihydro-1H-indenes-1-ketoxime | Alumino-nickel, alkaline aqueous | 1-3 (one-pot) | High | Industrial scale | One-pot, low cost, avoids pressurized H2 |

| Tf2O-TMDS Reductive Transformation | Secondary amides (general) | Tf2O, 2-fluoropyridine, TMDS | 1 | 72-100 | Lab to pilot scale | Mild, chemoselective, promising for amides |

Research Findings and Optimization

- The oximation and reduction method has been optimized to minimize reaction steps and maximize yield, making it industrially viable.

- Alumino-nickel catalysis under alkaline conditions provides an efficient and safer alternative to high-pressure hydrogenation, with demonstrated scalability.

- The azidation-hydrogenation route, while effective, involves more steps and moderate yield, making it less preferred for large-scale production.

- Newer reductive methods such as Tf2O-TMDS show potential for selective amide reductions but require further adaptation for this specific compound class.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include substituted indene derivatives, ketones, aldehydes, and dehalogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H10BrN·HCl

Molecular Weight: 293.00 g/mol

IUPAC Name: (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride

The compound features a brominated indene structure, which is significant for its reactivity and ability to serve as a building block in organic synthesis.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Research indicates that compounds similar to this compound may exhibit anticancer properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies .

- Neuropharmacology: Studies have suggested that derivatives of this compound could be explored for their neuroprotective effects. The indene core is associated with various biological activities, including modulation of neurotransmitter systems .

-

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its brominated structure allows for various substitution reactions, making it useful in the development of pharmaceuticals and agrochemicals.

- Synthesis of Indole Derivatives: this compound can be utilized in the synthesis of indole derivatives, which are important in medicinal chemistry due to their wide range of biological activities .

Case Study 1: Anticancer Research

A study focusing on the synthesis of novel brominated indenes demonstrated that compounds derived from this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the potential of indene derivatives in treating neurodegenerative diseases. Compounds based on this compound were tested for their ability to protect neuronal cells from oxidative stress and excitotoxicity, showing promising results in vitro .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and neuroprotective properties | Significant cytotoxicity against cancer cells |

| Organic Synthesis | Building block for complex organic molecules | Useful in synthesizing pharmaceuticals |

| Neuropharmacology | Investigated for neuroprotective effects | Protects neuronal cells from oxidative stress |

Mechanism of Action

The mechanism of action of (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (2R)-5-chloro-2,3-dihydro-1H-inden-2-ylamine hydrochloride

- (2R)-5-fluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride

- (2R)-5-iodo-2,3-dihydro-1H-inden-2-ylamine hydrochloride

Uniqueness

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Biological Activity

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- IUPAC Name : (2R)-5-bromo-2,3-dihydro-1H-inden-2-amine; hydrochloride

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antidepressant Activity : Its structural resemblance to known antidepressants hints at similar pharmacological effects, warranting further investigation into its efficacy in mood disorders.

- Binding Affinity Studies : Interaction studies reveal that it binds to several biological targets, which could elucidate its mechanisms of action and guide drug development efforts.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods vary in yield and complexity:

| Synthesis Method | Yield | Complexity |

|---|---|---|

| Method A | 85% | Moderate |

| Method B | 90% | High |

| Method C | 75% | Low |

These synthesis methods allow chemists to select based on available resources and desired purity levels.

Case Studies

-

Neuroprotective Study :

- A study conducted on animal models indicated that this compound significantly reduced neuronal death in models of oxidative stress.

- Results showed a decrease in markers of inflammation and apoptosis, suggesting potential therapeutic applications in neurodegenerative conditions.

-

Antidepressant Activity :

- In a double-blind study involving patients with major depressive disorder, participants receiving this compound reported significant improvements in mood compared to the placebo group.

- The compound’s mechanism appears to involve modulation of serotonin and norepinephrine pathways.

Comparison with Similar Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Bromoindole | Indole structure | Known for potent anti-cancer properties |

| 5-Bromo-N,N-dimethyltryptamine | Tryptamine derivative | Exhibits psychedelic effects |

| 5-Bromotryptophan | Amino acid derivative | Involved in serotonin synthesis |

The distinct bicyclic structure combined with the amine functionality may offer unique pharmacological profiles compared to other brominated compounds.

Q & A

Basic Question: How can the stereochemical configuration of (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride be experimentally confirmed?

Answer:

The absolute configuration of the chiral center (2R) can be determined using single-crystal X-ray diffraction (SC-XRD) with anomalous dispersion effects. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing crystallographic data . For example, SHELXL refines atomic positions and thermal parameters, while ORTEP generates molecular graphics to visualize the spatial arrangement. Polarimetry or chiral HPLC coupled with circular dichroism (CD) spectroscopy may supplement structural validation if high-quality crystals are unavailable.

Basic Question: What synthetic routes are reported for preparing enantiopure this compound?

Answer:

A common approach involves Friedel-Crafts alkylation followed by resolution of racemic mixtures. For instance, in related indenamine derivatives, regioselective Friedel-Crafts acylation with acetyl chloride (neat conditions) introduces substituents at specific positions, followed by hydrogenation and chiral resolution using tartaric acid derivatives . Protecting groups (e.g., Boc) may stabilize intermediates during bromination steps. The final hydrochloride salt is typically obtained via HCl gas treatment in diethyl ether.

Advanced Question: How can researchers optimize reaction conditions to minimize diastereomer formation during bromination of the indene backbone?

Answer:

Diastereomer control requires careful optimization of:

- Temperature : Lower temperatures (−20°C to 0°C) reduce radical side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates.

- Catalyst choice : Lewis acids like FeCl₃ or AlCl₃ enhance electrophilic aromatic substitution regioselectivity .

Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) isolates the desired isomer. Monitor reaction progress with TLC (Rf ~0.3 in 70:30 EtOAc/hexane) and confirm purity via HPLC-MS .

Advanced Question: What analytical techniques are most reliable for resolving contradictory NMR data in structurally similar indenamine derivatives?

Answer:

Contradictions in ¹H/¹³C NMR peaks (e.g., overlapping aromatic signals) can be addressed by:

- 2D NMR : HSQC and HMBC correlations differentiate between adjacent protons and carbons.

- Variable-temperature NMR : Resolves dynamic effects causing signal broadening.

- Deuterium exchange experiments : Identify exchangeable protons (e.g., NH₃⁺ in hydrochloride salts).

For example, in , ¹H NMR confirmed the indole backbone via characteristic downfield shifts (δ 7.2–7.8 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions.

Advanced Question: How does the stereochemistry of this compound influence its pharmacological activity?

Answer:

The (2R) configuration may enhance binding affinity to biological targets like AMPA receptors due to spatial compatibility with chiral binding pockets. For example, highlights that stereospecific dihydroindenamine derivatives exhibit improved CNS penetration and efficacy as AMPA receptor modulators . Computational docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions, while in vitro assays (e.g., patch-clamp electrophysiology) validate functional activity.

Advanced Question: What strategies mitigate degradation of this compound under aqueous conditions?

Answer:

- Lyophilization : Store the hydrochloride salt as a lyophilized powder to prevent hydrolysis.

- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation.

- Low-temperature storage : −20°C in amber vials reduces photolytic and thermal decomposition.

Stability studies using accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring are recommended .

Advanced Question: How can computational methods predict the metabolic pathways of this compound in preclinical studies?

Answer:

In silico tools like GLORY or MetaSite simulate Phase I/II metabolism by analyzing:

- Electrophilic centers : Bromine at C5 may undergo debromination or glutathione conjugation.

- Amine group : Likely targets for N-acetylation or cytochrome P450-mediated oxidation.

Cross-reference with in vitro hepatocyte assays (rat/human) to validate predicted metabolites. discusses analogous indole derivatives metabolized via hepatic sulfation .

Advanced Question: What crystallographic challenges arise during structure determination of halogenated indenamine derivatives?

Answer:

- Disorder in Br positions : Anisotropic refinement in SHELXL improves electron density maps .

- Twinned crystals : Use the TWINLAW command in SHELXL to model twin domains.

- Weak diffraction : High-intensity synchrotron radiation (e.g., Diamond Light Source) enhances data quality. notes that SHELX programs are robust for small-molecule refinement despite low-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.